

Application Notes and Protocols for the Analytical Characterization of Vilazodone Synthetic Intermediates

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Compound of Interest

Compound Name: 3-(4-chlorobutyl)-1*H*-indole-5-carbonitrile

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Abstract

This comprehensive guide provides detailed analytical methods and protocols for the quality control and characterization of key synthetic intermediates of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.^[1] As the quality of the final active pharmaceutical ingredient (API) is intrinsically linked to the purity of its precursors, robust analytical oversight during synthesis is paramount. This document outlines field-proven methodologies for researchers, scientists, and drug development professionals, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, supplemented by mass spectrometry (MS) and spectroscopic methods. The protocols herein are designed to serve as self-validating systems, grounded in established scientific principles and regulatory expectations.

Introduction: The Critical Role of Intermediate Analysis in Vilazodone Synthesis

Vilazodone, chemically known as 5-{4-[4-(5-cyano-1*H*-indol-3-yl)butyl]piperazin-1-yl}benzofuran-2-carboxamide, is a complex molecule synthesized through a convergent pathway.^[1] This strategy involves the separate synthesis of two primary molecular fragments, which are then coupled to form the final drug substance. The purity, stability, and reactivity of

these fragments, or key intermediates, directly impact the yield and impurity profile of the Vilazodone API.

In-process control (IPC) and quality assessment of these intermediates are therefore not merely procedural formalities but are fundamental to ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product. Failure to adequately control intermediate quality can lead to the formation of process-related impurities that may be difficult and costly to remove in downstream purification steps.

A common and efficient synthetic route involves two key intermediates:

- Intermediate I: **3-(4-chlorobutyl)-1H-indole-5-carbonitrile**
- Intermediate II: 5-(piperazin-1-yl)benzofuran-2-carboxamide

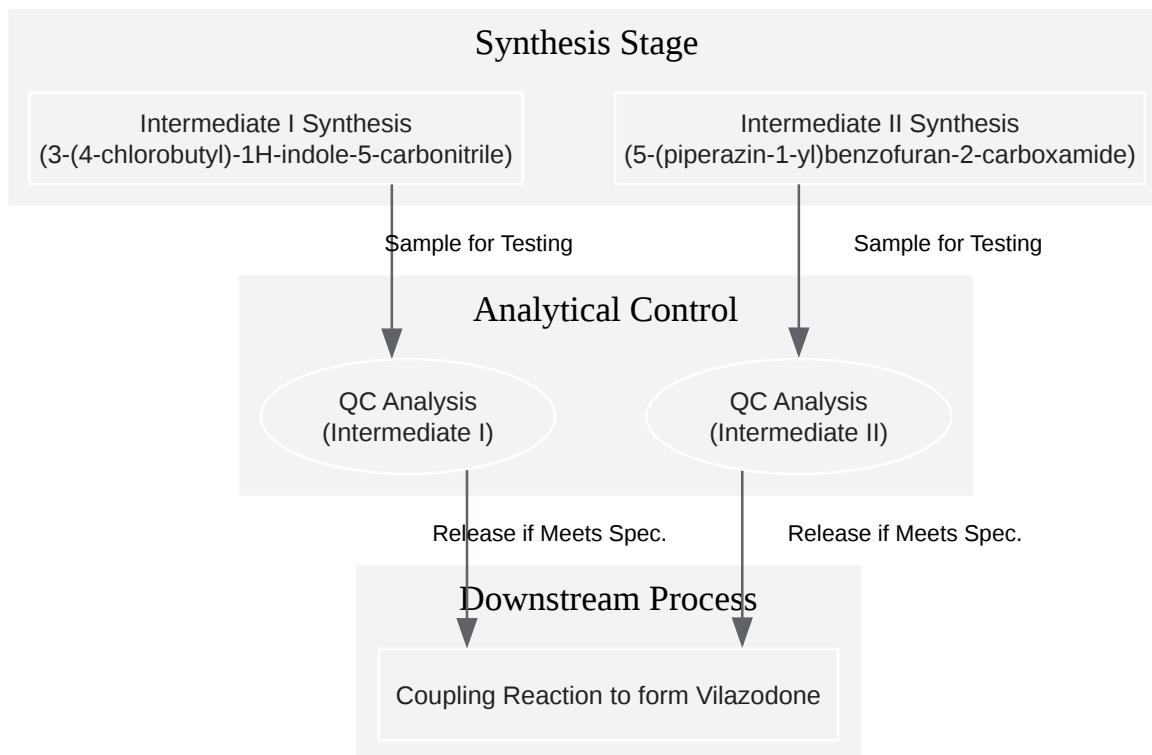
This guide provides specific, robust analytical protocols for ensuring the identity, purity, and quality of these two critical building blocks.

Analytical Strategy: A Multi-Modal Approach

The analytical strategy for Vilazodone intermediates hinges on a primary separation technique, HPLC, for purity and impurity profiling. This is complemented by spectroscopic techniques for identity confirmation and structural elucidation.

Diagram: Overall Analytical Workflow

A high-level overview of the analytical process for Vilazodone intermediates.



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Caption: Workflow for Synthesis and Analytical Control.

Analysis of Key Intermediate I: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

This intermediate forms the core indole structure of Vilazodone. Its purity is critical to avoid side reactions in the subsequent coupling step.

Chemical Structure and Properties:

- CAS Number: 143612-79-7[\[2\]](#)
- Molecular Formula: C₁₃H₁₃CIN₂[\[2\]](#)
- Molecular Weight: 232.71 g/mol [\[2\]](#)
- Appearance: Typically a white to pale beige solid or powder.

Protocol: HPLC-UV Method for Purity Assessment

Principle: Reversed-phase HPLC is the method of choice due to the non-polar nature of the indole ring and alkyl chain. The method separates the main component from starting materials, by-products, and degradation products. A C18 column provides the necessary hydrophobic interactions for good retention and resolution. UV detection is highly effective due to the strong chromophore of the indole ring system.

Instrumentation and Reagents:

- HPLC system with UV/Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software (e.g., Empower, Chromeleon).
- Analytical balance.
- Volumetric flasks, pipettes, and autosampler vials.
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Water (HPLC or Milli-Q grade).
- Formic acid or Orthophosphoric acid (for pH adjustment).
- Reference Standard: **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** (Purity $\geq 99\%$).

Chromatographic Conditions (Starting Point):

Parameter	Recommended Condition	Rationale
Column	C18, 150 mm x 4.6 mm, 5 µm	Standard stationary phase for non-polar to moderately polar analytes. Provides good retention and peak shape.
Mobile Phase A	0.1% Formic Acid in Water	Acidified mobile phase improves peak shape for nitrogen-containing heterocycles by suppressing silanol interactions.
Mobile Phase B	Acetonitrile	Strong organic solvent providing good elution strength.
Gradient	0-2 min: 40% B; 2-15 min: 40-80% B; 15-17 min: 80% B; 17-18 min: 80-40% B; 18-25 min: 40% B	A gradient elution ensures that both more polar starting materials and less polar by-products are eluted and resolved.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time.
Column Temp.	30 °C	Controlled temperature ensures reproducible retention times.
Detection	UV at 280 nm	The indole ring exhibits significant absorbance around this wavelength, providing good sensitivity.
Injection Vol.	10 µL	A standard volume that balances sensitivity with the risk of column overload.

Diluent	Acetonitrile/Water (50:50, v/v)	Ensures sample solubility and compatibility with the mobile phase.
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Sample Preparation:

- Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the intermediate sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Filter both solutions through a 0.45 μ m syringe filter before injection.

System Suitability:

- Tailing Factor: ≤ 1.5 for the main peak.
- Theoretical Plates: ≥ 2000 for the main peak.
- RSD of replicate injections: $\leq 2.0\%$ for peak area.

Data Analysis: Calculate the purity of the intermediate using the area percent method. % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Analysis of Key Intermediate II: 5-(piperazin-1-yl)benzofuran-2-carboxamide

This intermediate provides the benzofuran-piperazine moiety of Vilazodone. The presence of unreacted starting materials or piperazine-related impurities must be closely monitored.

Chemical Structure and Properties:

- CAS Number: 183288-46-2[3]
- Molecular Formula: C₁₃H₁₅N₃O₂[3]

- Molecular Weight: 245.28 g/mol [3]
- Appearance: Typically an off-white or pale-yellow solid.

Protocol: HPLC-UV Method for Purity Assessment

Principle: Similar to Intermediate I, reversed-phase HPLC is the ideal technique. The molecule contains both hydrophobic (benzofuran) and hydrophilic (piperazine, carboxamide) parts, making it well-suited for C18 chromatography. The benzofuran ring is a strong chromophore for UV detection. Due to the basic nature of the piperazine moiety, an acidic mobile phase is crucial for achieving symmetrical peak shapes.

Instrumentation and Reagents:

- Same as listed in Section 3.1.
- Reference Standard: 5-(piperazin-1-yl)benzofuran-2-carboxamide (Purity $\geq 99\%$).
- Potassium dihydrogen phosphate (KH_2PO_4).

Chromatographic Conditions (Starting Point):

Parameter	Recommended Condition	Rationale
Column	C18, 150 mm x 4.6 mm, 5 μ m	Provides excellent retention and selectivity for this class of compounds.
Mobile Phase A	20 mM KH_2PO_4 buffer, pH adjusted to 3.0 with H_3PO_4	A buffered, acidic mobile phase is critical to protonate the piperazine nitrogen, ensuring consistent retention and sharp, symmetrical peaks.
Mobile Phase B	Methanol	A common, effective organic modifier for reversed-phase chromatography.
Isocratic Elution	45% A : 55% B	An isocratic method is often sufficient if the impurity profile is not overly complex, offering simplicity and robustness. A gradient can be developed if needed.
Flow Rate	1.0 mL/min	Standard flow rate for the column dimensions.
Column Temp.	35 °C	Elevated temperature can improve peak efficiency and reduce backpressure.
Detection	UV at 245 nm	The benzofuran system has a strong absorbance maximum in this region.
Injection Vol.	10 μ L	Standard injection volume.
Diluent	Mobile Phase	Using the mobile phase as a diluent ensures peak shape is not distorted by the injection solvent.

Sample Preparation:

- Standard Solution (approx. 0.2 mg/mL): Accurately weigh about 20 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Sample Solution (approx. 0.2 mg/mL): Accurately weigh about 20 mg of the intermediate sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Filter both solutions through a 0.45 μ m syringe filter prior to injection.

System Suitability and Data Analysis:

- Follow the same criteria as outlined in Section 3.1.

Diagram: HPLC Analytical Protocol Workflow

A generalized workflow for the HPLC analysis of a Vilazodone intermediate.

Caption: Step-by-step HPLC workflow from sample prep to reporting.

Complementary Analytical Techniques

While HPLC is the workhorse for purity determination, other techniques are essential for comprehensive characterization, especially during process development and troubleshooting.

Gas Chromatography (GC)

Applicability: GC is generally not suitable for the direct analysis of the key Vilazodone intermediates discussed (I and II) due to their high molecular weight, low volatility, and potential for thermal degradation in the GC inlet. However, GC-FID or GC-MS is an invaluable tool for:

- Residual Solvent Analysis: Quantifying residual solvents (e.g., DMF, ethanol, ethyl acetate) used during the synthesis and purification of the intermediates. This is a mandatory quality control test.
- Starting Material Analysis: Analyzing the purity of simpler, more volatile starting materials used in the synthesis, such as 4-cyanoaniline.

Mass Spectrometry (MS)

Applicability: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of intermediates. It is typically used for:

- Identity Confirmation: Confirming the molecular weight of the synthesized intermediate, providing unequivocal evidence of its identity.
- Impurity Identification: Characterizing the structure of unknown impurities detected during HPLC analysis by providing molecular weight and fragmentation data.^[4] This is crucial for understanding side reactions and degradation pathways. A UPLC-QTOF-MS/MS system provides high resolution and accuracy for this purpose.^[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Applicability: NMR (¹H and ¹³C) is the definitive technique for the structural elucidation and confirmation of intermediates. It provides detailed information about the chemical environment of each atom in the molecule, confirming that the correct isomer has been synthesized and that the structure is as expected. It is a primary characterization tool used during process development and for the certification of reference standards.

Conclusion and Best Practices

The analytical methods outlined in this guide provide a robust framework for the quality control of key Vilazodone intermediates. The successful implementation of these protocols relies on several best practices:

- Method Suitability: Always verify that the chosen HPLC method is stability-indicating by performing forced degradation studies on the intermediate. This ensures that all potential degradation products are resolved from the main peak.
- Reference Standards: Use well-characterized reference standards for all quantitative analyses to ensure accuracy.
- In-Process Controls: Implement these analytical methods as in-process controls to monitor reaction completion and impurity formation in real-time, allowing for process optimization and preventing downstream quality issues.

- Orthogonal Techniques: Do not rely on a single analytical technique. Use a combination of HPLC (for purity), MS (for identity and impurity structure), and GC (for residual solvents) for a comprehensive quality assessment.

By adhering to these principles and protocols, researchers and manufacturers can ensure the consistent production of high-quality Vilazodone intermediates, leading to a safer and more effective final drug product.

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